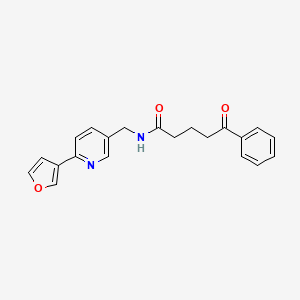
N-((6-(呋喃-3-基)吡啶-3-基)甲基)-5-氧代-5-苯基戊酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide is a complex organic compound that features a furan ring, a pyridine ring, and a pentanamide chain
科学研究应用
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for studying biological pathways and interactions due to its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide typically involves multi-step organic reactions. One common method includes the formation of the furan and pyridine rings followed by their coupling through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent product quality .
化学反应分析
Types of Reactions
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the furan or pyridine rings, potentially leading to the formation of new functional groups.
Reduction: This reaction can reduce the carbonyl group in the pentanamide chain, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
作用机制
The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to enzymes or receptors, influencing their activity and resulting in desired outcomes .
相似化合物的比较
Similar Compounds
Similar compounds include other furan and pyridine derivatives, such as:
- N-(6-(furan-2-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide
- N-(6-(furan-3-yl)pyridin-2-yl)methyl)-5-oxo-5-phenylpentanamide
- N-(6-(furan-3-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide
Uniqueness
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide is unique due to its specific substitution pattern on the furan and pyridine rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
生物活性
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide, also known by its CAS number 2034209-64-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
The molecular formula of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide is C21H20N2O3, with a molecular weight of 348.4 g/mol. The structure features a furan ring and a pyridine moiety, which are known to enhance biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O3 |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 2034209-64-6 |
Synthesis
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide typically involves multi-step organic reactions. The process may include the formation of the furan-pyridine linkage followed by amide bond formation. Detailed synthetic routes can be found in various chemical literature sources .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of functional groups like furan may enhance this activity due to improved binding affinity to bacterial targets .
Anticancer Properties
Studies have suggested that compounds with furan and pyridine can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has not been extensively studied in this context; however, related compounds have demonstrated promising anticancer effects .
The proposed mechanisms for the biological activity of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide include:
- Inhibition of Enzymatic Activity : Compounds in this class may act as inhibitors for specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interference with DNA Synthesis : Some derivatives have been shown to interfere with DNA replication in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : They may also modulate key signaling pathways involved in inflammation and cell survival.
Case Studies
- Antibacterial Activity : A study demonstrated that similar pyridine derivatives exhibited minimum inhibitory concentrations (MICs) against S. aureus ranging from 32–64 μg/ml, indicating potential effectiveness against resistant strains .
- Anticancer Evaluation : In vitro studies on structurally related compounds showed significant cytotoxicity against various cancer cell lines, suggesting that N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide may possess similar properties .
属性
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-5-oxo-5-phenylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-20(17-5-2-1-3-6-17)7-4-8-21(25)23-14-16-9-10-19(22-13-16)18-11-12-26-15-18/h1-3,5-6,9-13,15H,4,7-8,14H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOOWBQWJRRVMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














